![molecular formula C18H20ClN3O2 B5526051 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives generally involves multiple steps, including chlorination, cyclization, acylation, and reactions with different phenols or amines. For example, a study by Jiang Da-feng (2010) describes the process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, which includes chlorination, cyclization, and acylation, achieving a yield of up to 37.5% (Jiang Da-feng, 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often analyzed using techniques such as IR spectrometry and 1H NMR spectroscopy. These methods help in confirming the structure and functional groups present in the synthesized compounds, providing insight into their potential chemical behavior and interactions (Jiang Da-feng, 2010).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including acetylation, bromination, and reaction with anhydrous piperazine. These reactions are influenced by factors such as the molar ratio of reagents and reaction temperature. The optimization of these conditions can significantly affect the yield and purity of the final product, as demonstrated in the synthesis of key intermediates for pharmaceutical applications (Dong Chuan-min, 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. For example, the crystal structure of a complex formed between 4-methylphenol and piperazine has been determined, highlighting the importance of hydrogen bonding in stabilizing the structure (Zhimin Jin et al., 2001).

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study by Carceller et al. (1993) on the synthesis and evaluation of a second generation of (cyanomethyl)piperazines, including 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, highlights their increased oral activity and potential as PAF antagonists. The study demonstrates the compound's efficacy in vitro and in vivo, suggesting its utility in pharmacological development (Carceller et al., 1993).

Metabolic Studies

Research on the metabolic disposition of related compounds, such as casopitant, offers insights into the metabolism and elimination pathways in various species, including humans. These studies help in understanding the metabolic fate of compounds with structural similarities to 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, contributing to the development of safer and more effective therapeutic agents (Miraglia et al., 2010).

Pharmacological Development

The synthesis of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine and its catalytic property research by Wang-sheng (2011) reflects the compound's versatility in catalysis, potentially opening new avenues for drug development and chemical synthesis (Wang-sheng, 2011).

Bioactivity and Therapeutic Potential

Yamali et al. (2016) synthesized phenolic bis Mannich bases related to piperazine structures, evaluating their cytotoxic and carbonic anhydrase inhibitory effects. This research underlines the compound's potential as a lead molecule for anticancer drug development, showcasing the broad therapeutic possibilities of piperazine derivatives (Yamali et al., 2016).

Mechanism of Action

Future Directions

The future directions for research on “1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine” could include further studies on its synthesis, its physical and chemical properties, its biological activity, and its potential applications . For example, it could be interesting to investigate whether this compound has any pharmaceutical activity, given that many drugs contain a piperazine ring .

properties

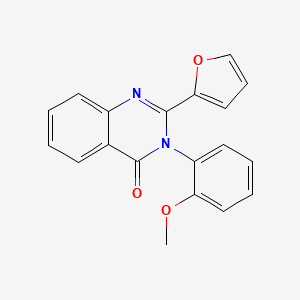

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-14-12-15(19)5-6-16(14)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBFJXVWYLSSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)